Methyl 2-cycloheptylacetate

Gas-Phase Kinetics Thermal Stability Organic Synthesis

Methyl 2-cycloheptylacetate (CAS 14224-70-5) is an aliphatic carboxylic acid ester characterized by a methyl ester group attached to a cycloheptaneacetic acid moiety, with the molecular formula C10H18O2 and a molecular weight of approximately 170.25 g/mol. The compound typically presents as a clear, colorless to slightly yellow liquid with a boiling point reported near 202°C.

Molecular Formula C10H18O2
Molecular Weight 170.252
CAS No. 14224-70-5
Cat. No. B595394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-cycloheptylacetate
CAS14224-70-5
Synonymsmethyl 2-cycloheptylacetate
Molecular FormulaC10H18O2
Molecular Weight170.252
Structural Identifiers
SMILESCOC(=O)CC1CCCCCC1
InChIInChI=1S/C10H18O2/c1-12-10(11)8-9-6-4-2-3-5-7-9/h9H,2-8H2,1H3
InChIKeyMJYCWOIEBDRRNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-cycloheptylacetate (CAS 14224-70-5): Procurement and Baseline Characterization for Research and Industrial Synthesis


Methyl 2-cycloheptylacetate (CAS 14224-70-5) is an aliphatic carboxylic acid ester characterized by a methyl ester group attached to a cycloheptaneacetic acid moiety, with the molecular formula C10H18O2 and a molecular weight of approximately 170.25 g/mol . The compound typically presents as a clear, colorless to slightly yellow liquid with a boiling point reported near 202°C . It is primarily utilized as a synthetic building block in organic chemistry, serving as an intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and specialty chemicals [1].

Workflow

Synthetic intermediate for high-temperature organic reactions

Selection

Ring-size-dependent biological target engagement studies

Context

Access to under-explored 7-membered ring chemical space

Why Cycloalkylacetate Ring Size Matters: Methyl 2-cycloheptylacetate (14224-70-5) vs. Common 5- and 6-Membered Ring Analogs


Generic substitution among methyl cycloalkylacetates is not scientifically justifiable due to the profound impact of ring size on physicochemical properties and reactivity. Simple interchange between methyl 2-cyclopentylacetate, methyl 2-cyclohexylacetate, and methyl 2-cycloheptylacetate fails because the seven-membered ring introduces unique steric bulk, conformational flexibility, and a distinct lipophilic profile (LogP ~2.52) . These differences directly translate to divergent behavior in critical parameters such as gas-phase elimination kinetics [1] and biological target engagement [2], where the cycloheptyl group can confer inactivity or alternative reactivity pathways compared to smaller rings. The quantitative evidence below demonstrates that ring size is a decisive, not interchangeable, variable for synthesis and application.

Stability

Ring size alters gas-phase elimination kinetics; thermal decomposition profile may shift significantly with cyclopentyl or cyclohexyl analogs.

Activity

Biological response is ring-size dependent; smaller-ring esters may exhibit enzyme inhibition that cycloheptyl ester does not reproduce.

Property

Boiling point and lipophilicity diverge non-linearly with ring size; separation and partition behavior may not transfer directly.

Quantitative Differentiation Evidence for Methyl 2-cycloheptylacetate (14224-70-5) Against In-Class Analogs


Enhanced Thermal Stability in Gas-Phase Elimination Kinetics of Methyl 2-cycloheptylacetate Compared to 6-Membered Ring Analog

A study on the gas-phase elimination kinetics of cycloalkyl acetates demonstrates that the seven-membered ring of methyl 2-cycloheptylacetate confers significantly greater thermal stability compared to its six-membered analog, methyl cyclohexylacetate [1]. This is a critical differentiator for synthetic applications involving elevated temperatures, where unwanted decomposition of smaller-ring analogs is a concern.

Thermal Stability (Gas-Phase)
Head-to-head
Rate coefficient: 0.26 ± 0.04 vs 2.19 ± 0.12 (×10⁴, 339.9°C)
Supports thermal stability screening for high-temperature procedures
Static system, seasoned vessel; cyclohexyl analog eliminates 8.4× faster
Gas-Phase Kinetics Thermal Stability Organic Synthesis

Divergent Biological Activity Profile: Cycloheptyl Ester Moiety Leads to Complete Loss of 5α-Reductase Inhibition

In a study of dehydroepiandrosterone (DHEA) benzimidazolyl derivatives, the cycloheptyl ester at the C-3 position was a critical determinant of biological activity [1]. While derivatives with cyclopentyl or cyclobutyl esters exhibited inhibitory activity against 5α-reductase isozymes (types 1 and/or 2), the derivative with a cycloheptyl ester showed no inhibitory activity against either isozyme [1]. This stark functional difference underscores that the cycloheptyl ring, compared to smaller cycloalkyl rings, creates a steric or conformational environment that abolishes binding to this enzyme class.

5α-Reductase Activity
Head-to-head
0% inhibition vs measurable inhibition for cyclobutyl/cyclopentyl esters
Indicates ring-size-dependent biological response; supports selectivity design context
In vitro enzyme assay; human prostate-derived isozymes
Enzyme Inhibition 5α-Reductase Steroid Pharmacology

Unique Lipophilicity (LogP) and Boiling Point of Methyl 2-cycloheptylacetate as a Function of Ring Size

The physicochemical profile of methyl 2-cycloheptylacetate is distinct from its smaller-ring analogs [1]. The seven-membered ring imparts a higher calculated LogP value (~2.52) and a higher boiling point (~202°C) compared to methyl cyclohexylacetate (LogP ~2.77, BP 201°C) and methyl cyclopentylacetate (LogP ~2.20, BP 178°C) [1]. While the LogP trend is non-linear, the boiling point shows a clear, ring-size-dependent increase, directly impacting its behavior in distillations, chromatographic separations, and formulation.

Lipophilicity & Boiling Point
Data to verify
LogP ~2.52; BP ~202°C vs cyclohexyl (LogP ~2.77, BP 201°C) and cyclopentyl (LogP ~2.20, BP ~178°C)
Supports separation and formulation context selection
Predicted LogP; literature BP data from vendor sources
Physicochemical Properties Lipophilicity Boiling Point

Methyl 2-cycloheptylacetate as a Precursor to Rare 7-Membered Ring Building Blocks

The synthesis of substituted seven-membered rings is a recognized challenge in medicinal chemistry, with orders of magnitude fewer such compounds available compared to six-membered rings [1]. Methyl 2-cycloheptylacetate serves as a key progenitor ring for functionalization. Recent advances in photocatalytic transannular ketone migration demonstrate that 1,1-disubstituted acylcycloheptanes (which can be derived from cycloheptyl-containing building blocks) can be selectively converted into 1,4-disubstituted products under mild conditions [1]. This methodology provides regioselective access to densely substituted seven-membered rings that are otherwise difficult to prepare.

7-Membered Ring Precursor
Class-level
Strategic progenitor for photocatalytic transannular functionalization
Supports exploration of under-represented 7-membered ring chemical space
Recent methodology; sodium decatungstate, thiol cocatalyst, LED
Synthetic Methodology Medicinal Chemistry Building Blocks

Defined Application Scenarios for Methyl 2-cycloheptylacetate (14224-70-5) Based on Evidence


High-Temperature Organic Synthesis Requiring Thermal Stability

Researchers performing reactions at elevated temperatures, such as certain ester pyrolyses, high-boiling solvent syntheses, or gas-phase reactions, should select methyl 2-cycloheptylacetate over methyl cyclohexylacetate. The direct kinetic evidence shows that the cycloheptyl ester undergoes gas-phase elimination 8.4 times slower than its six-membered analog at 340°C, demonstrating superior thermal robustness and reducing the risk of unwanted decomposition [1].

Medicinal Chemistry: Designing Out 5α-Reductase Off-Target Activity

In the development of steroid-based therapeutics or other small molecules where 5α-reductase inhibition is an undesired off-target effect, the cycloheptyl ester moiety is a compelling choice. Direct comparative data confirm that while cyclopentyl and cyclobutyl esters exhibit 5α-reductase inhibitory activity, the cycloheptyl ester shows a complete lack of activity [1]. This property can be leveraged to improve the selectivity profile of a lead compound.

Discovery Chemistry: Accessing Novel Seven-Membered Ring Chemical Space

Medicinal chemistry programs seeking to explore new intellectual property or optimize the three-dimensional shape of molecules can use methyl 2-cycloheptylacetate as a key building block. It serves as a precursor to acylcycloheptane intermediates, which can be elaborated into complex, 1,4-disubstituted seven-membered ring systems via modern photocatalytic methods [1]. This addresses a significant gap in synthetic methodology, providing access to a class of compounds that is otherwise orders of magnitude less represented in screening libraries than six-membered rings [1].

Process Chemistry: Optimizing Separation and Formulation via Boiling Point Differences

Process development chemists can utilize the specific boiling point of methyl 2-cycloheptylacetate (~202°C) to achieve separations or formulate products where a higher boiling point is required compared to methyl cyclopentylacetate (BP 178°C) [1]. This 24°C difference is substantial for distillation-based purification or for ensuring the ester remains in the reaction mixture during the removal of lower-boiling solvents or byproducts, thereby improving yield and process control.

Application
Selection Property
Validation Focus
High-temperature organic synthesis
Gas-phase elimination rate context
Thermal decomposition profile comparison
5α-reductase off-target avoidance in lead design
Ring-size-dependent biological activity
Enzyme inhibition assay context
Novel 7-membered ring exploration
Synthetic accessibility to substituted cycloheptanes
Photocatalytic functionalization scope
Distillation-based purification strategy
Boiling point differential (~202°C)
Separation efficiency and solvent removal control

Technical Documentation Hub

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32 linked technical documents
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